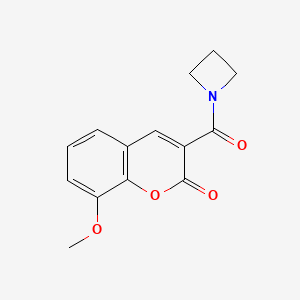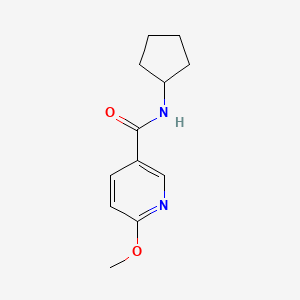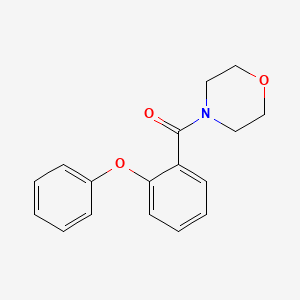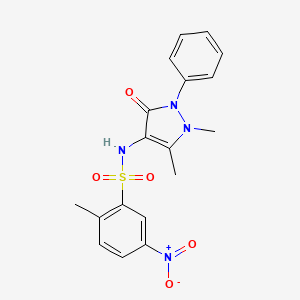![molecular formula C16H16N2O5S B7519602 3-[4-(Benzamidosulfamoyl)phenyl]propanoic acid](/img/structure/B7519602.png)
3-[4-(Benzamidosulfamoyl)phenyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(Benzamidosulfamoyl)phenyl]propanoic acid, also known as Bz-ASP, is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. It belongs to the family of sulfonamides, which are known for their antibacterial and antifungal properties. However, Bz-ASP is not used as a drug, but rather as a research tool to investigate various biological processes.
作用機序
3-[4-(Benzamidosulfamoyl)phenyl]propanoic acid inhibits carbonic anhydrase by binding to the active site of the enzyme, preventing the binding of its substrate, carbon dioxide. This results in a decrease in the activity of the enzyme, leading to a decrease in the production of bicarbonate ions and an increase in the acidity of the surrounding environment.
Biochemical and Physiological Effects
3-[4-(Benzamidosulfamoyl)phenyl]propanoic acid has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the induction of apoptosis in cancer cells, and the inhibition of bacterial growth. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
実験室実験の利点と制限
One of the advantages of using 3-[4-(Benzamidosulfamoyl)phenyl]propanoic acid in lab experiments is its high specificity for carbonic anhydrase, allowing for the selective inhibition of this enzyme without affecting other biological processes. However, one of the limitations of using 3-[4-(Benzamidosulfamoyl)phenyl]propanoic acid is its low solubility in water, which can make it difficult to use in certain experimental setups.
将来の方向性
There are several future directions for research involving 3-[4-(Benzamidosulfamoyl)phenyl]propanoic acid. One potential area of research is the development of 3-[4-(Benzamidosulfamoyl)phenyl]propanoic acid analogs with improved solubility and potency. Another potential area of research is the investigation of the effects of 3-[4-(Benzamidosulfamoyl)phenyl]propanoic acid on other biological processes, such as the regulation of ion channels and the modulation of neurotransmitter release. Additionally, 3-[4-(Benzamidosulfamoyl)phenyl]propanoic acid could be used in combination with other drugs to investigate potential synergistic effects.
合成法
3-[4-(Benzamidosulfamoyl)phenyl]propanoic acid can be synthesized using various methods, including the reaction of 4-aminobenzenesulfonamide with 3-bromo-3-phenylpropanoic acid in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure 3-[4-(Benzamidosulfamoyl)phenyl]propanoic acid. Other methods of synthesis include the reaction of 4-nitrobenzenesulfonamide with 3-phenylpropanoic acid followed by reduction using hydrogen gas.
科学的研究の応用
3-[4-(Benzamidosulfamoyl)phenyl]propanoic acid has been used in various scientific research studies to investigate its effects on biological processes. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes such as acid-base balance and respiration. 3-[4-(Benzamidosulfamoyl)phenyl]propanoic acid has also been used to study the role of sulfonamides in the inhibition of bacterial growth and to investigate the mechanism of action of other sulfonamide drugs.
特性
IUPAC Name |
3-[4-(benzamidosulfamoyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c19-15(20)11-8-12-6-9-14(10-7-12)24(22,23)18-17-16(21)13-4-2-1-3-5-13/h1-7,9-10,18H,8,11H2,(H,17,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUISQEBJKLIGGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNS(=O)(=O)C2=CC=C(C=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl N-[(E)-4-(1,3-benzodioxol-5-yl)butan-2-ylideneamino]carbamate](/img/structure/B7519521.png)
![N-[(5-bromothiophen-2-yl)methyl]quinoxalin-2-amine](/img/structure/B7519525.png)

![1-[5-(4-Fluorophenyl)furan-2-carbonyl]piperidine-4-carboxamide](/img/structure/B7519542.png)

![1-[3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoyl]piperidine-4-carboxamide](/img/structure/B7519546.png)


![N-[3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-methylphenyl]acetamide](/img/structure/B7519574.png)
![[3-(Azepane-1-carbonyl)-5-nitrophenyl]-(azepan-1-yl)methanone](/img/structure/B7519585.png)
![3-[4-[(1,3-Benzodioxole-5-carbonylamino)sulfamoyl]phenyl]propanoic acid](/img/structure/B7519592.png)

![(3-chlorophenyl)-[4-(1H-indazole-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7519605.png)
